![molecular formula C18H14N2O3S2 B2503601 2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(thiophen-2-yl(thiophen-3-yl)methyl)acetamide CAS No. 2034514-45-7](/img/structure/B2503601.png)

2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(thiophen-2-yl(thiophen-3-yl)methyl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

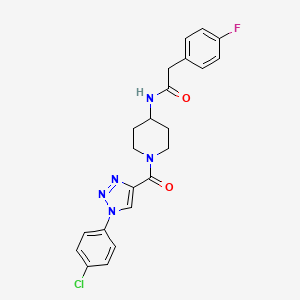

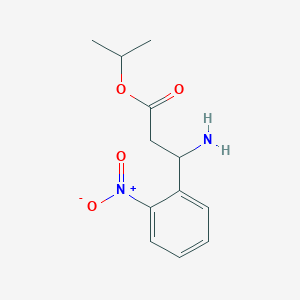

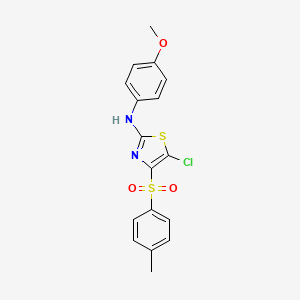

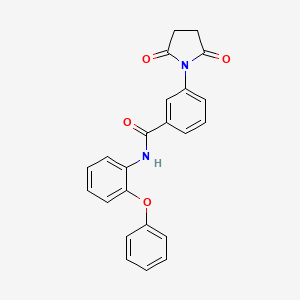

The compound 2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(thiophen-2-yl(thiophen-3-yl)methyl)acetamide is a derivative of benzo[d]oxazol-2(3H)-one, which is a scaffold known for its biological activities. The structure of this compound suggests that it may have potential as a pharmacological agent, given the presence of the benzo[d]oxazol-3(2H)-yl moiety and the thiophenyl groups, which are often seen in molecules with medicinal properties.

Synthesis Analysis

The synthesis of related compounds has been reported in the literature, where substituted acetophenone, triazole, and phenyl isothiocyanate are used in several step reactions to produce triazole compounds containing a thioamide group . Although the exact synthesis of the compound is not detailed, it can be inferred that a similar multi-step synthetic approach could be employed, possibly involving the condensation of appropriate benzo[d]oxazol-2(3H)-one derivatives with thiophenyl-substituted amines or isothiocyanates.

Molecular Structure Analysis

The molecular structure of related compounds has been determined by single-crystal X-ray diffraction analysis, which reveals that these molecules crystallize in the monoclinic system and exhibit intermolecular interactions that stabilize the structure . For the compound , similar analytical techniques could be used to elucidate its precise molecular geometry, including bond lengths, angles, and potential intermolecular interactions that may influence its biological activity.

Chemical Reactions Analysis

The chemical reactivity of the compound would likely be influenced by the functional groups present in its structure. The benzo[d]oxazol-3(2H)-yl moiety could be involved in nucleophilic substitution reactions, while the thioamide group might participate in redox reactions or act as a ligand in coordination chemistry. The presence of thiophenyl groups could also affect the compound's reactivity, potentially through electrophilic aromatic substitution.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would be determined by its molecular structure. The benzo[d]oxazol-3(2H)-yl core is known to confer rigidity to the molecule, which could affect its solubility and stability. The electronic properties of the thiophenyl groups could influence the compound's absorption spectra, making it potentially useful for spectroscopic studies. The compound's biological activities, such as antifungal and plant growth regulating activities, have been observed in related molecules, suggesting that it may also exhibit similar properties .

Biological Activities

The biological activities of related benzo[d]oxazol-2(3H)-one derivatives have been extensively studied. For instance, a series of substituted acetamide derivatives were evaluated for their inhibitory activity against Mycobacterium tuberculosis enoyl-acyl carrier protein reductase (InhA), with some compounds showing promising results . The most effective compound in this series demonstrated significant inhibition of the enzyme, as well as in vitro activity against drug-sensitive and drug-resistant MTB strains, without being cytotoxic to a mammalian cell line. This suggests that the compound , with its similar structural features, may also possess potent antimycobacterial properties .

Wissenschaftliche Forschungsanwendungen

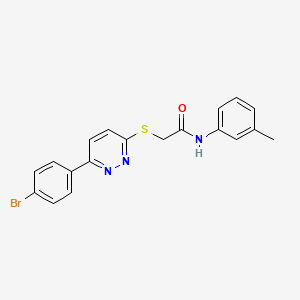

Novel Inhibitors of Mycobacterium tuberculosis

A study developed a series of substituted 2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide derivatives as novel inhibitors of Mycobacterium tuberculosis InhA. These compounds were evaluated for their inhibitory activity against drug-sensitive and drug-resistant Mycobacterium tuberculosis strains. One compound, in particular, showed promising activity with a low IC50 and was non-cytotoxic at higher concentrations, suggesting potential for further development as a tuberculosis treatment (Pedgaonkar et al., 2014).

Antifungal and Plant Growth Regulating Activities

Another study focused on the synthesis of novel triazole compounds containing a thioamide group. These compounds displayed antifungal activity and the potential to regulate plant growth. Although not directly related to the compound , this research underscores the diverse biological activities associated with structural analogs (Li Fa-qian et al., 2005).

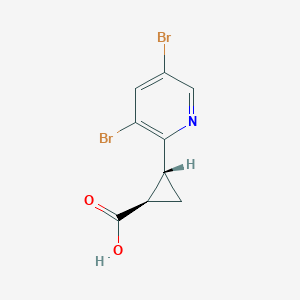

Heterocycles from Cascade Reactions

Thioueido-acetamides have been used as precursors in cascade reactions to synthesize various heterocyclic compounds, demonstrating the versatility of acetamide derivatives in facilitating chemical transformations that yield biologically active molecules (Schmeyers & Kaupp, 2002).

Antibacterial Activity of 2-Oxaisocephems

Research on new optically active 2-oxaisocephems has shown that derivatives with specific substituents exhibit high in vivo potency and efficacy. This indicates the potential for developing new antibacterial agents based on structural modifications of acetamide compounds (Ishikawa et al., 1994).

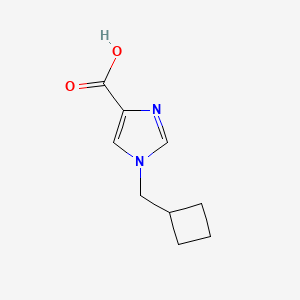

Chemoselective Hydroxymethylation

A study on the chemoselective hydroxymethylation of acetamide derivatives resulted in novel compounds with potential biological activities. This highlights the chemical versatility of acetamide derivatives for synthesizing compounds with varied biological functions (Krishnaraj & Muthusubramanian, 2012).

Eigenschaften

IUPAC Name |

2-(2-oxo-1,3-benzoxazol-3-yl)-N-[thiophen-2-yl(thiophen-3-yl)methyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14N2O3S2/c21-16(10-20-13-4-1-2-5-14(13)23-18(20)22)19-17(12-7-9-24-11-12)15-6-3-8-25-15/h1-9,11,17H,10H2,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEGJCYSYYQTHMK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N(C(=O)O2)CC(=O)NC(C3=CSC=C3)C4=CC=CS4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14N2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(thiophen-2-yl(thiophen-3-yl)methyl)acetamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(3-Fluorophenyl)methylsulfanyl]-1-(4-nitrophenyl)sulfonyl-4,5-dihydroimidazole](/img/structure/B2503519.png)

![2-[5-[(3-fluorophenyl)methylsulfanyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-(thiophen-2-ylmethyl)acetamide](/img/structure/B2503523.png)

![N-benzyl-2-(2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide](/img/structure/B2503525.png)

![2-chloro-5-[(2S,3S,4R,5R,6R)-3,4,5-tris(benzyloxy)-6-[(benzyloxy)methyl]oxan-2-yl]benzoic acid](/img/structure/B2503527.png)

![4-cyano-N-[3-(5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridin-3-yl)phenyl]benzamide](/img/structure/B2503530.png)

![4,4,6,9-tetramethyl-6-phenyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione](/img/structure/B2503532.png)

![3-[4-(3,3-Dimethyl-4-oxoazetidin-2-yl)piperidin-1-yl]-1-phenylpyrrolidin-2-one](/img/structure/B2503538.png)